molecular formula C10H9ClFN3 B1599492 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-50-1

1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1599492
M. Wt: 225.65 g/mol
InChI Key: BNXVCDZOLBAURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a member of the pyrazole class of organic compounds and has a molecular formula of C10H8ClFN4.

Scientific Research Applications

Synthesis and Structural Characterization

  • Facile Synthesis and Conformation Analysis

    Research demonstrated the synthesis of pyrazole derivatives with varied substituents, analyzing their molecular conformations and highlighting the influence of substituents on their structural properties. For instance, studies on pyrazole carbothioamide derivatives have shed light on their envelope conformation and intramolecular hydrogen bonding patterns, which could influence their reactivity and interaction with biological targets (Abdel-Wahab et al., 2013).

  • Regioselective Synthesis

    A method focusing on the regioselective synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines was developed, emphasizing the strategic incorporation of fluorine atoms into the heterocyclic structures. This approach has implications for designing fluorescent molecules for optoelectronic applications (Szlachcic et al., 2017).

Potential Applications in Molecular Design

  • Organic Light-Emitting Diodes (OLEDs)

    Some pyrazole derivatives, characterized by their high fluorescence intensity, have been explored as potential emitters for organic light-emitting diodes. The presence of fluorine-containing substituents has been shown to affect the electronic properties of these compounds, such as HOMO and LUMO levels, which are crucial for the performance of OLEDs (Szlachcic et al., 2017).

  • GPR39 Agonists Discovery

    Research into GPR39, a G protein-coupled receptor, identified kinase inhibitors structurally related to pyrazole compounds as novel agonists. This discovery underscores the potential of pyrazole derivatives in modulating receptor activities, which could be beneficial in therapeutic applications (Sato et al., 2016).

Advanced Materials Development

  • Anticancer Micro-Medicine: A study focused on the synthesis of a quinoline-structured prodrug encapsulated by chitosan for targeted cancer therapy. The research highlights the versatility of pyrazole-related structures in developing pH-responsive drug delivery systems that enhance the efficacy of cancer treatments (Tian et al., 2018).

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXVCDZOLBAURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427425
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine

CAS RN

1001757-50-1
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.